![molecular formula C20H21NO4 B7429528 [4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate](/img/structure/B7429528.png)
[4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as MEP and is synthesized through a specific method that involves the use of certain chemicals.
Wirkmechanismus
MEP interacts with specific receptors in the body, primarily the dopamine and serotonin receptors. It acts as an agonist for these receptors, leading to an increase in the release of these neurotransmitters. This mechanism of action has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MEP has been found to have various biochemical and physiological effects on the body. It has been shown to increase dopamine and serotonin release, leading to an increase in mood and motivation. MEP has also been found to have potential anti-inflammatory effects, making it a promising compound for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MEP has several advantages for lab experiments, including its high purity and stability. However, its synthesis method can be complex and time-consuming, making it difficult to produce in large quantities. Additionally, MEP has not been extensively studied, and its potential side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on MEP. One area of interest is its potential therapeutic applications in the treatment of various neurological and inflammatory disorders. Additionally, further research is needed to understand its mechanism of action and potential side effects. MEP may also have potential applications in the development of new fluorescent dyes and other chemical compounds.
Synthesemethoden
The synthesis of MEP involves the reaction between 4-(2-methoxy-2-oxoethyl)phenol and 1-phenylpyrrolidine-3-carboxylic acid. The reaction is catalyzed by the use of specific chemicals such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is purified through column chromatography to obtain high purity MEP.
Wissenschaftliche Forschungsanwendungen
MEP has been found to have potential applications in various scientific research fields. It has been used as a precursor in the synthesis of other chemical compounds such as fluorescent dyes, which are widely used in biological imaging. MEP has also been used in the development of new drugs due to its ability to interact with specific receptors in the body.
Eigenschaften
IUPAC Name |
[4-(2-methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19(22)13-15-7-9-18(10-8-15)25-20(23)16-11-12-21(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHAFZDVYYPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC(=O)C2CCN(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.